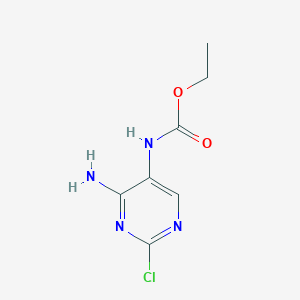
Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.62 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate typically involves the reaction of ethyl carbamate with 4-amino-2-chloro-5-pyrimidine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Scientific Research Applications
Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate derivative used in various chemical reactions.
4-Amino-2-chloro-5-pyrimidine: A precursor in the synthesis of Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate.
Other pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine, which have significant biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl carbamate group with a 4-amino-2-chloro-5-pyrimidine moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1273315-15-3 |
|---|---|
Molecular Formula |
C7H9ClN4O2 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
ethyl N-(4-amino-2-chloropyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-14-7(13)11-4-3-10-6(8)12-5(4)9/h3H,2H2,1H3,(H,11,13)(H2,9,10,12) |
InChI Key |
ONRUQQVGHYOUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN=C(N=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


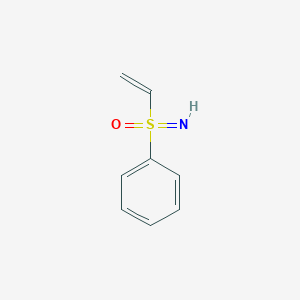
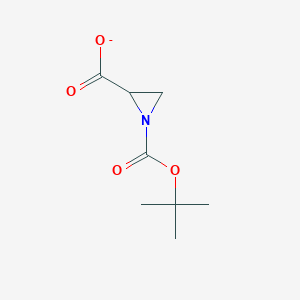
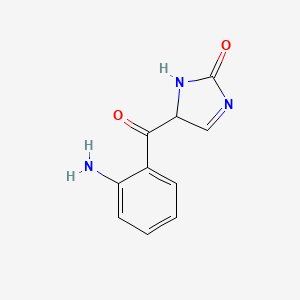
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)

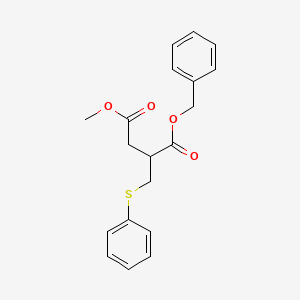

![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
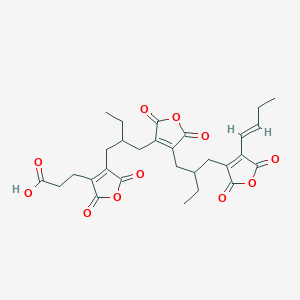

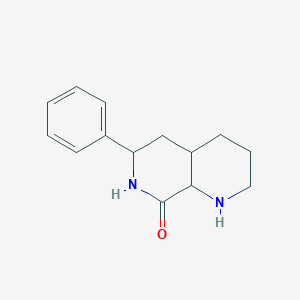
![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
